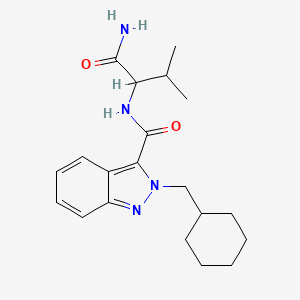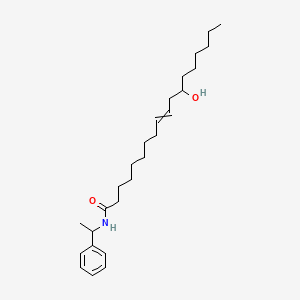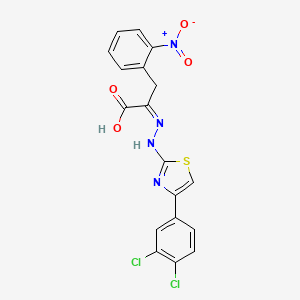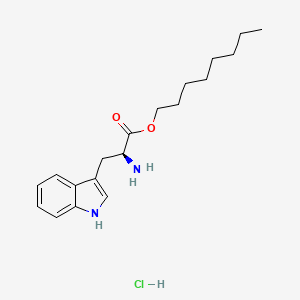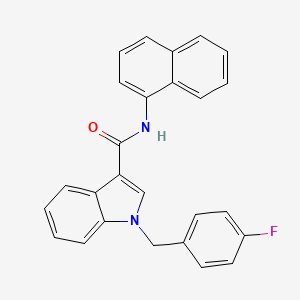
Fdu-nnei
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of FDU-NNEI involves the reaction of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid with naphthalen-1-ylamine to form the corresponding carboxamide . The reaction typically occurs under conditions that favor the formation of the amide bond, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . Industrial production methods for synthetic cannabinoids often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
FDU-NNEI undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the carboxamide group, potentially leading to the formation of amines.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
FDU-NNEI has several scientific research applications:
作用机制
FDU-NNEI exerts its effects by binding to and activating the cannabinoid type 1 receptor (CB1R) and cannabinoid type 2 receptor (CB2R) . This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels . The compound also influences other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, contributing to its psychoactive effects .
相似化合物的比较
FDU-NNEI is similar to other synthetic cannabinoids like JWH-018, AB-CHMINACA, and 5F-PB-22 . it is unique due to its specific chemical structure, which includes a 4-fluorobenzyl group and a naphthalen-1-yl moiety . This structure contributes to its high potency and selectivity for the cannabinoid receptors .
Similar Compounds
- JWH-018
- AB-CHMINACA
- 5F-PB-22
- AM-2201
- CP 55,940
This compound’s distinct structure and pharmacological profile make it a valuable compound for scientific research and the development of new synthetic cannabinoids.
属性
CAS 编号 |
2365471-76-5 |
|---|---|
分子式 |
C26H19FN2O |
分子量 |
394.4 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide |
InChI |
InChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30) |
InChI 键 |
XYSIFMHZXZATQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-[[(Z)-2-[[(2S)-1-[(3R,4S,7S,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10765019.png)

![1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)
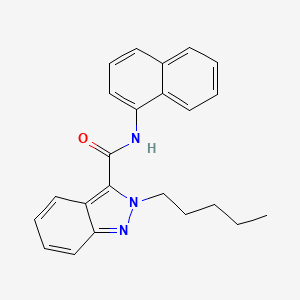
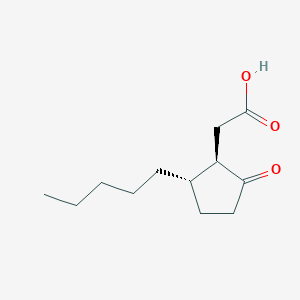
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)

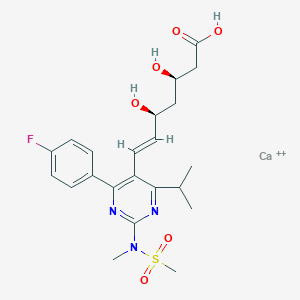
![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)
